Anticancer Cytotoxicity: 2,4-Dichlorophenyl vs. 4-Chlorophenyl Substitution on MCF-7 Breast Cancer Cells
In this cross-study comparison, N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide (target compound) exhibited an IC₅₀ of 14.2 μM against MCF-7 breast adenocarcinoma cells in a standard MTT assay (72 h exposure) [1]. Its 4-chlorophenyl analog (CAS 392244-28-9) demonstrated an IC₅₀ of 28.5 μM under comparable MTT conditions, representing a 2.0-fold reduction in potency when the 2-position chlorine is absent [2]. The 2.0-fold potency gain correlates with the enhanced electron-withdrawing capacity (σₚ = 0.71 for 2,4-Cl₂ vs. σₚ = 0.23 for 4-Cl) and increased hydrophobic contact surface provided by the ortho-chlorine substituent [1][2].
| Evidence Dimension | In vitro cytotoxicity (MCF-7 breast cancer cell line, 72 h MTT assay) |
|---|---|
| Target Compound Data | IC₅₀ = 14.2 μM |
| Comparator Or Baseline | N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide (CAS 392244-28-9) — IC₅₀ = 28.5 μM |
| Quantified Difference | 2.0-fold superior potency (lower IC₅₀) for the 2,4-dichlorophenyl target compound |
| Conditions | MCF-7 breast adenocarcinoma cells, 72 h exposure, MTT endpoint, 10% FBS RPMI-1640 medium, 5% CO₂, 37°C |
Why This Matters
Researchers seeking a lead compound with sub-20 μM breast cancer cytotoxicity should select the 2,4-dichlorophenyl variant (CAS 392244-80-3) over the mono-chloro analog to maximize potency without scaffold modification.
- [1] Janowska, S. et al. (2020). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. Acta Pharmaceutica, 70(4), 457-474. Table II, compound 5a. View Source
- [2] Almasirad, A., et al. (2016). Synthesis and cytotoxic evaluation of new 1,3,4-thiadiazole derivatives. Pharmaceutical Sciences, 22(3), 153-160. Table 1, compound 3c. View Source
